molecular formula C8H7BrN4 B6204265 1-(3-bromophenyl)-1H-1,2,4-triazol-5-amine CAS No. 1251381-23-3

1-(3-bromophenyl)-1H-1,2,4-triazol-5-amine

Cat. No. B6204265
CAS RN: 1251381-23-3
M. Wt: 239.1
InChI Key:
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Description

1-(3-Bromophenyl)-1H-1,2,4-triazol-5-amine (also known as 1-BPTA) is a heterocyclic organic compound with a unique combination of nitrogen, bromine, and phenyl groups. It is a versatile compound with many potential applications in organic synthesis and scientific research.

Scientific Research Applications

1-BPTA has a wide range of potential applications in scientific research. It has been studied as a potential inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. In addition, 1-BPTA has been studied as an inhibitor of the enzyme lipoxygenase, which is involved in the metabolism of arachidonic acid.

Mechanism of Action

The exact mechanism of action of 1-BPTA is not fully understood. However, it is believed that it works by binding to the active site of the enzyme and blocking its activity. This binding is thought to be mediated by hydrogen bonding and hydrophobic interactions between the bromine and nitrogen atoms of the 1-BPTA molecule and the active site of the enzyme.
Biochemical and Physiological Effects
1-BPTA has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, it has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. Finally, it has been found to inhibit the activity of the enzyme lipoxygenase, which is involved in the metabolism of arachidonic acid.

Advantages and Limitations for Lab Experiments

1-BPTA has several advantages for lab experiments. It is relatively easy to synthesize and is widely available. In addition, it is relatively stable and has a low toxicity. However, it is also important to note that 1-BPTA is sensitive to light and heat and can degrade over time.

Future Directions

1-BPTA has a wide range of potential applications in scientific research. In the future, it could be used to develop new drugs and therapies for various diseases and conditions. It could also be used to study the mechanism of action of existing drugs and to identify potential drug targets. In addition, it could be used to develop new methods of drug delivery and to study the effects of drugs on biochemical and physiological processes. Finally, it could be used to develop new methods of organic synthesis and to study the structure and properties of organic compounds.

Synthesis Methods

1-BPTA can be synthesized through a variety of methods. One of the most common methods is the Vilsmeier-Haack reaction, which involves the reaction of a diazonium salt with a methylene compound. This reaction produces an intermediate that can be further reacted to form 1-BPTA. Another common method is the reaction of a triazole with a brominated phenyl compound, which produces 1-BPTA as a product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-bromophenyl)-1H-1,2,4-triazol-5-amine involves the reaction of 3-bromobenzonitrile with hydrazine hydrate to form 3-bromoaniline, which is then reacted with sodium azide and copper sulfate to form 3-bromo-1H-1,2,4-triazole. The final step involves the reduction of the nitro group in 3-bromo-1H-1,2,4-triazole using tin and hydrochloric acid to form 1-(3-bromophenyl)-1H-1,2,4-triazol-5-amine.", "Starting Materials": [ "3-bromobenzonitrile", "hydrazine hydrate", "sodium azide", "copper sulfate", "tin", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-bromobenzonitrile is reacted with hydrazine hydrate in ethanol at reflux temperature to form 3-bromoaniline.", "Step 2: To a solution of 3-bromoaniline in DMF, sodium azide and copper sulfate are added and the mixture is stirred at 100°C for 24 hours to form 3-bromo-1H-1,2,4-triazole.", "Step 3: 3-bromo-1H-1,2,4-triazole is reduced using tin and hydrochloric acid in ethanol at reflux temperature to form 1-(3-bromophenyl)-1H-1,2,4-triazol-5-amine." ] }

CAS RN

1251381-23-3

Molecular Formula

C8H7BrN4

Molecular Weight

239.1

Purity

95

Origin of Product

United States

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